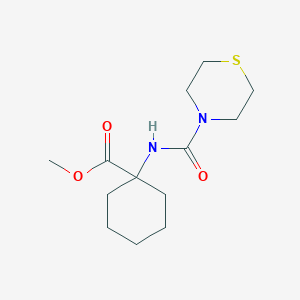

Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a cyclohexane ring, a thiomorpholine moiety, and a carboxylate ester group, making it an interesting subject for chemical research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanecarboxylic acid with thiomorpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with methyl chloroformate to form the final ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA) are used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Amides or esters.

Applications De Recherche Scientifique

Scientific Research Applications

While specific applications of Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate are not extensively detailed in the provided search results, the available information suggests potential uses based on its structural components and related compounds:

- As an amino acid derivative: this compound may be used as an amino acid derivative with a blood coagulation Factor XIa inhibition effect . It may also have applications in the prevention or treatment of thrombosis and embolism associated diseases such as atherosclerotic disease, myocardial infarction, stroke, and pulmonary embolism .

- Building block in synthesis: Given the presence of a carboxylate group, it can be used as a building block in organic synthesis. The thiomorpholine component can be incorporated into larger structures to modulate their biological activity.

- Inhibiting tumorigenesis: The 1,2,3-triazole bioisostere has demonstrated potential in maintaining the tumorigenesis inhibitory potential of lead compounds .

Related compounds and their applications

- Thiophene and Carbamoyl Derivatives: Research indicates that compounds with thiophene and carbamoyl functionalities exhibit antitumor activity. Similar derivatives have shown results against human glioblastoma U251 cells. Compounds featuring a methoxy group on the phenyl ring exhibited enhanced cytotoxicity, where the presence of substituents such as the methoxy group was crucial for increasing biological activity. The mechanism of action involves interaction with cellular targets through hydrogen bonding and hydrophobic interactions.

- Amide Bioisosteres: Amide bioisosteres, such as 1,2,3-triazoles, can be used to improve the pharmacological profile of compounds . For instance, a 1,2,3-triazole moiety increased potency over the parent compound in HIV-1 inhibition . In another study, a compound possessing the 1,2,3-triazole ring in place of the amide bond displayed an appreciable activity benefit in HMEC-1 cells as compared to parent compound .

Data Table: Related Compounds and Structural Features

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate | Contains a chlorocarbonyl group | Lacks thiomorpholine moiety |

| Thiomorpholine | A cyclic amine with sulfur | Does not contain cyclohexane or carboxylate |

| Methyl 2-(thiazolidin-4-yl)acetate | Contains a thiazolidine ring | Different heterocyclic structure |

| This compound | Combination of cyclohexane and thiomorpholine functionalities | Unique biological properties may be conferred, not present in the other compounds listed |

Mécanisme D'action

The mechanism of action of Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The thiomorpholine moiety can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile tool in research.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 1-[(piperidin-4-ylcarbonyl)amino]cyclohexanecarboxylate

- Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate

- Methyl 1-[(pyrrolidin-4-ylcarbonyl)amino]cyclohexanecarboxylate

Uniqueness

Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate stands out due to the presence of the thiomorpholine moiety, which imparts unique chemical and biological properties. This moiety can undergo specific reactions that are not possible with other similar compounds, making it a valuable compound for specialized applications.

Activité Biologique

Methyl 1-(thiomorpholine-4-carboxamido)cyclohexane-1-carboxylate (CAS No. 1429903-59-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant data tables, and research findings.

Chemical Structure and Properties

This compound features a thiomorpholine ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{21}N_{2}O_{3}S

- Molecular Weight : 286.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Studies suggest that the compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with receptors that regulate various biological processes, such as cell proliferation and apoptosis.

- Cell Cycle Regulation : Preliminary studies indicate that it could influence cell cycle progression, particularly in cancer cell lines.

Antiproliferative Effects

Research into the antiproliferative activity of this compound has shown promising results in various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical carcinoma) | 15.2 | |

| CEM (T-Lymphocyte) | 12.5 | |

| L1210 (Murine leukemia) | 10.8 |

These values indicate that the compound exhibits significant cytotoxic effects against these cancer cell lines, suggesting its potential as an anticancer agent.

Study on Antitumor Activity

In a recent study, this compound was evaluated alongside other compounds for its antitumor properties in a murine model of cancer. The results indicated that:

- The compound significantly reduced tumor volume compared to control groups.

- Histological analysis revealed decreased proliferation markers in treated tumors.

This study highlights the compound's potential as a therapeutic agent in oncology.

Mechanistic Insights

Further investigations into the mechanisms of action revealed that this compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that the compound not only inhibits cell growth but also promotes programmed cell death in malignant cells.

Propriétés

IUPAC Name |

methyl 1-(thiomorpholine-4-carbonylamino)cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3S/c1-18-11(16)13(5-3-2-4-6-13)14-12(17)15-7-9-19-10-8-15/h2-10H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRHJHIYCQGXSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)NC(=O)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.